![molecular formula C8H8BrN3 B1203761 3-溴-5,7-二甲基吡唑并[1,5-a]嘧啶 CAS No. 41945-37-3](/img/structure/B1203761.png)

3-溴-5,7-二甲基吡唑并[1,5-a]嘧啶

描述

Synthesis Analysis

The synthesis of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives involves a series of chemical reactions starting from basic pyrazole compounds. For example, Martins et al. (2009) explored the highly regioselective synthesis and bromination of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines, showcasing the methodological advancements in obtaining bromo derivatives of pyrazolo[1,5-a]pyrimidine (Martins et al., 2009).

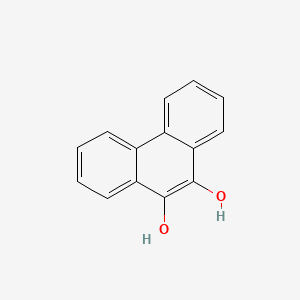

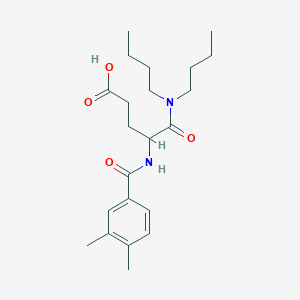

Molecular Structure Analysis

The molecular structure of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine and its derivatives has been elucidated through various analytical techniques. Portilla et al. (2006) discussed the hydrogen-bonded structures observed in related pyrazolo[1,5-a]pyrimidine compounds, shedding light on the intricate molecular interactions and conformations (Portilla et al., 2006).

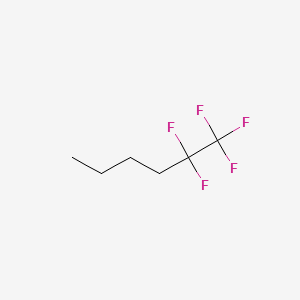

Chemical Reactions and Properties

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine participates in various chemical reactions, leveraging its bromo and methyl groups for further functionalization. For instance, Catalano et al. (2015) discovered a phenoxide leaving group SNAr strategy for the facile preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines from a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate, highlighting the compound's versatility in synthetic chemistry (Catalano et al., 2015).

科学研究应用

抗肿瘤支架

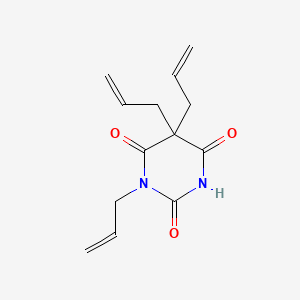

吡唑并[1,5-a]嘧啶衍生物,包括3-溴-5,7-二甲基吡唑并[1,5-a]嘧啶,是一个庞大的杂环化合物家族,在药物化学中具有重要作用 {svg_1}. 它们已显示出作为抗肿瘤支架的巨大潜力 {svg_2}.

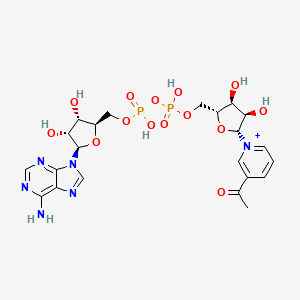

酶抑制活性

这些化合物还表现出酶抑制活性 {svg_3}. 这一特性可能导致以吡唑并[1,5-a]嘧啶核心为基础的新型药物的合理和高效设计 {svg_4}.

材料科学

近年来,吡唑并[1,5-a]嘧啶衍生物由于其显著的光物理性质,在材料科学领域引起了广泛关注 {svg_5}.

合成转化

许多研究人员开发了不同的合成途径来制备和后修饰这种功能支架 {svg_6}. 这些转化提高了结构多样性,并使新的合成路线与这些化合物的潜在应用之间产生了协同效应 {svg_7}.

结构修饰

吡唑并[1,5-a]嘧啶的主要合成路线允许在2、3、5、6和7位进行多种结构修饰 {svg_8}. 这种极大的合成多功能性允许在其整个周边进行结构修饰 {svg_9}.

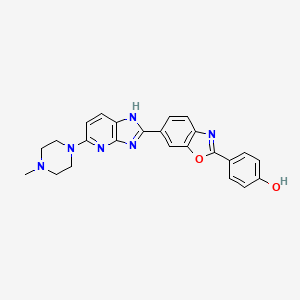

药物发现

吡唑并[1,5-a]嘧啶结构基序是组合库设计和药物发现的优选支架 {svg_10}. 其极大的合成多功能性允许在其整个周边进行结构修饰 {svg_11}.

安全和危害

作用机制

Target of Action

Pyrazolo[1,5-a]pyrimidines (PPs) are a class of compounds that have been found to interact with various biological targets. The specific target can vary depending on the exact structure of the compound. Some PPs have been found to interact with GABA receptors, acting as nonbenzodiazepinoid antianxiety agents .

Mode of Action

The mode of action of PPs can vary depending on their specific structure and target. For example, if the target is a GABA receptor, the compound may act as an agonist, enhancing the effect of GABA and resulting in anxiolytic effects .

Biochemical Pathways

The biochemical pathways affected by PPs can vary depending on their specific target. If the target is a GABA receptor, the compound would affect the GABAergic pathway, which plays a key role in inhibitory neurotransmission in the central nervous system .

Result of Action

The molecular and cellular effects of PPs can vary depending on their specific target and mode of action. If the target is a GABA receptor, the compound could enhance inhibitory neurotransmission, resulting in anxiolytic effects .

属性

IUPAC Name |

3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-5-3-6(2)12-8(11-5)7(9)4-10-12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPBXHOKESCXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=NN12)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194704 | |

| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41945-37-3 | |

| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041945373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorophenyl)methylideneamino]oxy-N,N-diethylethanamine](/img/structure/B1203684.png)